molecular formula C18H19N7O B7169269 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7169269
M. Wt: 349.4 g/mol
InChI Key: VKYVAPYARZGBBM-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(15-5-6-16(23-22-15)24-9-1-2-10-24)21-12-14-4-3-7-20-17(14)25-11-8-19-13-25/h3-8,11,13H,1-2,9-10,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYVAPYARZGBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the imidazole and pyridazine intermediates. These intermediates are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation.

  • Step 1: Synthesis of 2-imidazol-1-ylpyridine

      Reagents: 2-bromopyridine, imidazole, potassium carbonate (K2CO3)

      Conditions: Reflux in dimethylformamide (DMF)

      Reaction: Nucleophilic substitution to form 2-imidazol-1-ylpyridine

  • Step 2: Synthesis of 6-pyrrolidin-1-ylpyridazine-3-carboxylic acid

      Reagents: Pyridazine, pyrrolidine, acetic anhydride

      Conditions: Heating under reflux

      Reaction: Formation of the pyridazine ring followed by carboxylation

  • Step 3: Coupling Reaction

      Reagents: 2-imidazol-1-ylpyridine, 6-pyrrolidin-1-ylpyridazine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)

      Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)

      Reaction: Formation of the final amide bond to yield this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various substituted imidazole and pyridazine derivatives

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its multiple nitrogen donors.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, π-π stacking, and coordination with metal ions. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-morpholin-1-ylpyridazine-3-carboxamide
  • N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-piperidin-1-ylpyridazine-3-carboxamide

Uniqueness

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

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